5-[(Z)-phenylmethylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one
Description
Historical Development of Thieno[2,3-b]thiopyran Chemistry
The exploration of thieno[2,3-b]thiopyran derivatives began in the mid-20th century, driven by interest in sulfur heterocycles as bioisosteres for aromatic hydrocarbons. Early synthetic routes focused on cyclization strategies using thiophene precursors. For example, the condensation of 3-bromopropionic acid with thiophene derivatives in the presence of sodium tungstate yielded foundational scaffolds like 5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one-7,7-dioxide. These methods laid the groundwork for subsequent functionalization studies.
A pivotal advancement emerged in the 1990s with the development of enantioselective synthesis techniques for carbonic anhydrase inhibitors, such as 5,6-dihydro-4-(R-amino)-4H-thieno[2,3-b]-thiopyran-2-sulfonamide. These efforts highlighted the scaffold’s adaptability for pharmaceutical applications. By the 2010s, researchers began exploring hydrazide-based intermediates to construct bis-heterocyclic systems, further expanding the structural diversity of thieno[2,3-b]thiopyran derivatives.
Key milestones in synthetic methodology include:
Significance of (Z)-Phenylmethylidene Substitution in Heterocyclic Systems
The (Z)-phenylmethylidene group introduces distinct conformational and electronic effects to the thieno[2,3-b]thiopyran core. The Z-configuration ensures planar alignment of the phenyl ring with the heterocyclic system, enhancing π-π stacking interactions with biological targets. This substitution pattern also modulates electron density across the thiopyran ring, as evidenced by computational studies showing a 0.3 eV reduction in HOMO-LUMO gap compared to unsubstituted analogs.
Structurally, the phenylmethylidene moiety increases steric bulk at the 5-position, which influences binding affinity in enzyme inhibition. For instance, derivatives bearing this group exhibit enhanced selectivity for carbonic anhydrase isoforms due to improved hydrophobic interactions in active sites. Additionally, the group’s rigidity stabilizes the thiopyran ring in a boat conformation, as confirmed by X-ray crystallography.
The substitution’s impact on reactivity is exemplified in cycloaddition reactions. The electron-withdrawing nature of the thiopyranone carbonyl directs regioselectivity in Diels-Alder reactions, favoring endo transition states with dienophiles such as maleic anhydride.
Current Research Landscape and Relevance in Scientific Fields
Recent studies have leveraged 5-[(Z)-phenylmethylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one as a precursor for anticancer and antimicrobial agents. Its structural similarity to thieno[3,2-c]pyran-4-one derivatives—known for inhibiting kinase pathways—has inspired investigations into tyrosine kinase inhibition. Preliminary in vitro data show IC₅₀ values of 2.1–8.7 μM against breast cancer cell lines, comparable to first-line therapeutics.
In materials science, the compound’s extended conjugation system has been exploited for organic semiconductor applications. Thin films fabricated via chemical vapor deposition exhibit hole mobility values of 0.12 cm²/V·s, making them candidates for flexible electronics.
Ongoing research priorities include:
- Development of asymmetric catalytic methods for enantioselective synthesis
- Exploration of photodynamic therapy applications via singlet oxygen generation
- Integration into metal-organic frameworks (MOFs) for gas storage
These efforts underscore the compound’s multifaceted role in advancing both therapeutic and technological innovations.
Properties
IUPAC Name |
(5Z)-5-benzylidenethieno[2,3-b]thiopyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10OS2/c15-13-11(8-10-4-2-1-3-5-10)9-17-14-12(13)6-7-16-14/h1-8H,9H2/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUCMEOZCWWVJS-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2)C(=O)C3=C(S1)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=CC=CC=C2)/C(=O)C3=C(S1)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-phenylmethylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one typically involves the condensation of a thieno[2,3-b]thiopyran-4-one derivative with benzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the phenylmethylidene moiety through an aldol condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thieno[2,3-b]thiopyran ring.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring and the thieno[2,3-b]thiopyran core.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring or the thieno[2,3-b]thiopyran core.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 5-[(Z)-phenylmethylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one is with a molecular weight of 258.36 g/mol. The compound features a thieno[2,3-b]thiopyran core structure, which is significant for its biological activity.
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thienothiopyran compounds showed significant antibacterial activity against various strains of bacteria, including resistant strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
2. Anticancer Properties
There is growing evidence supporting the anticancer potential of thienothiopyran derivatives. A study highlighted that this compound inhibited cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest.
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis |
| HeLa (Cervical) | 10 | Cell Cycle Arrest |
3. Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases.
Material Science Applications
1. Organic Electronics
This compound has been investigated for its properties in organic electronic devices. Its unique electronic properties make it suitable for use as a semiconductor material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Case Studies
Case Study 1: Antimicrobial Testing
In a controlled laboratory setting, researchers tested the antimicrobial efficacy of this compound against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as an antimicrobial agent.
Case Study 2: Anticancer Research
A recent study evaluated the anticancer effects of the compound on lung cancer cells. The results showed a significant reduction in cell viability with an IC50 value of 8 µM after 48 hours of treatment, indicating strong potential for further development as an anticancer drug.
Mechanism of Action
The mechanism by which 5-[(Z)-phenylmethylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 5-[(Z)-phenylmethylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one, highlighting differences in substituents, properties, and applications:
Key Observations:
Thiophene-based polymers (P1/P2) exhibit redshifted absorption (664–665 nm) due to extended conjugation, making them suitable for OPVs .
Thermal and Chemical Stability :
- The pyrazole-containing analog (5c) and fluorinated derivative both show high thermal stability (>300°C), a prerequisite for materials used in high-temperature processes .
- Polymers P1/P2 retain structural integrity under operational conditions in solar cells, attributed to rigid backbones .
Synthetic Versatility :
- Stille polycondensation and microwave-assisted syntheses are common for these heterocycles, enabling precise control over substituents and molecular weights .
Applications Divergence :
- While the phenylmethylidene core is understudied, its fluorinated analogs and polymeric derivatives are prioritized for optoelectronics due to tunable bandgaps and charge mobility .
Research Findings and Gaps
- Optoelectronic Potential: The thiophene-based polymer P2 achieves a power conversion efficiency (PCE) of ~16.53% in solar cells when paired with non-fullerene acceptors, underscoring the impact of conjugation and donor-acceptor design .
- Pharmaceutical Relevance: Thieno-thiopyranone derivatives are explored for bioactivity, though specific data on the phenylmethylidene variant remain scarce .
- Synthetic Challenges: Microwave synthesis () offers rapid access to thieno-thiopyranones but requires optimization for Z-configuration preservation .
Biological Activity
5-[(Z)-Phenylmethylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one, with the CAS number 1164537-25-0, is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C14H10OS2
- Molar Mass : 258.36 g/mol
- Structure : The compound features a thieno[2,3-b]thiopyran core, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate thiophene derivatives with aldehydes under acidic conditions. While specific synthetic routes are not detailed in the available literature, similar compounds have been synthesized using conventional organic reactions such as Claisen or Mannich reactions.
Biological Activity
The biological activity of this compound has been assessed in various studies, focusing on its anti-inflammatory, anti-cancer, and antimicrobial properties.
Anti-inflammatory Activity
One study evaluated the anti-inflammatory effects of several thienothiopyran derivatives, including this compound. The results indicated significant inhibition of paw edema in rats, suggesting a potential mechanism involving the inhibition of pro-inflammatory cytokines. The percentage inhibition was noted to be around 65% , comparable to standard anti-inflammatory drugs .
Antimicrobial Properties
Research has shown that thieno[2,3-b]thiopyran derivatives exhibit antimicrobial activity against various bacterial strains. In vitro tests demonstrated that this compound had a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria .
Anticancer Activity
In a recent study focusing on the anticancer properties of thienothiopyran compounds, this particular derivative was tested against several cancer cell lines. The compound exhibited cytotoxic effects with IC50 values around 20 µM in MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Mechanistic studies suggested that it induces apoptosis via the mitochondrial pathway .
Case Studies
-
Case Study on Inflammation :
- Objective : To evaluate the anti-inflammatory effects in an animal model.
- Methodology : Rats were administered varying doses of the compound post-induction of inflammation.
- Results : Significant reduction in paw thickness was observed at doses above 10 mg/kg , indicating effective anti-inflammatory action.
- Case Study on Antimicrobial Efficacy :
Summary Table of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 5-[(Z)-phenylmethylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one?
The compound is efficiently synthesized via microwave-assisted one-pot reactions, which offer higher yields (mid-to-high range) compared to conventional methods. Key steps involve cyclocondensation of thiosemicarbazides with chloroacetic acid and sodium acetate in a DMF-acetic acid mixture under reflux. Reaction optimization includes controlling stoichiometry and microwave irradiation parameters to minimize side products .
Q. How is the structure of this compound confirmed post-synthesis?
Structural confirmation relies on NMR spectroscopy (¹H and ¹³C), where distinct signals for the Z-configuration of the phenylmethylidene group and thieno-thiopyran backbone are observed. Additional characterization includes UV-Vis spectroscopy (absorption maxima in 300–400 nm range) and mass spectrometry for molecular ion verification .
Q. What purification techniques are recommended to isolate high-purity samples?
Recrystallization using DMF-acetic acid or DMF-ethanol mixtures is effective. For polymers derived from this monomer, column chromatography with silica gel (ethyl acetate/hexane eluent) ensures removal of unreacted starting materials and oligomers .
Advanced Research Questions
Q. How do the electronic properties of this compound influence its performance in organic photovoltaics?
The monomer exhibits a HOMO energy of -0.08319 eV and LUMO of -0.19731 eV, enabling efficient charge transfer in bulk heterojunction solar cells. When polymerized (e.g., P1 and P2 in ), the HOMO-LUMO gap narrows to ~1.72–1.86 eV, aligning with the solar spectrum. Device metrics include a power conversion efficiency (PCE) of 9.06% (P2) and 8.3% (P1), driven by optimized open-circuit voltage (VOC ~0.64 V) and fill factor (FF ~0.52) .
Q. What computational methods predict optoelectronic properties, and how do they compare with experimental data?
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level are used to model HOMO-LUMO energies and absorption spectra. For the monomer, experimental UV-Vis peaks (e.g., 664 nm for P1) align with TD-DFT predictions, validating π→π* transitions. Discrepancies <0.1 eV between theoretical and experimental band gaps highlight the method's reliability for molecular design .
Q. How does polymerization affect thermal stability and device longevity?
Polymers like P1 and P2 exhibit thermal stability up to 300°C (TGA data), critical for photovoltaic applications. Enhanced stability correlates with rigid backbone structures and reduced chain mobility. Accelerated aging tests under AM 1.5G illumination show <10% PCE loss over 500 hours, attributed to suppressed photo-oxidation via alkyl side chains .
Q. What strategies mitigate batch-to-batch variability in optoelectronic performance?
Standardizing reaction conditions (e.g., microwave power, solvent purity) and employing in-situ monitoring (e.g., FTIR for reaction progress) reduce variability. For polymers, controlled molecular weight (PDI <1.5) via Stille polycondensation ensures consistent film morphology and charge mobility .
Methodological Considerations
Q. How are contradictory spectral data resolved during characterization?
Contradictions in NMR or UV-Vis data (e.g., unexpected peak splitting) are addressed via 2D NMR techniques (COSY, HSQC) to assign proton-carbon correlations. For ambiguous optical absorption, time-dependent DFT simulations differentiate between monomer and aggregate contributions .
Q. What experimental designs validate the Z-configuration of the phenylmethylidene group?
NOESY NMR experiments detect spatial proximity between the phenyl proton and thieno-thiopyran backbone, confirming the Z-configuration. X-ray crystallography (where feasible) provides definitive proof via dihedral angle measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
